molecular formula C5H10N2O2 B3056059 Ethyl 3,3-diaminoacrylate CAS No. 68572-18-9

Ethyl 3,3-diaminoacrylate

Cat. No. B3056059
CAS RN: 68572-18-9
M. Wt: 130.15 g/mol
InChI Key: OTXUVKAMHLAIAS-UHFFFAOYSA-N
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Description

Ethyl 3,3-diaminoacrylate is a chemical compound with the molecular formula C5H10N2O2 . It has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da .


Synthesis Analysis

The synthesis of Ethyl 3,3-diaminoacrylate involves the cyclocondensation with aromatic and heteroaromatic dielectrophiles . Aromatic aldehydes, esters, nitriles, and nitro compounds having a mobile halogen in an ortho position can behave as the dielectrophiles . In these reactions, the α-carbon atom of the enediamine substitutes the aromatic halogen, and one of the nitrogen atoms forms a bond to the carbonyl (or nitrile) carbon atom of the aromatic dielectrophile, or to the nitrogen atom of the nitro group .


Chemical Reactions Analysis

In chemical reactions, Ethyl 3,3-diaminoacrylate undergoes cyclocondensation with 5-acetyl-4-chloropyrimidines, which results in ortho- and peri-condensed heterocycles . This is formed through the substitution of the chlorine atom by the α-carbon atom of the enediamine and condensation of the amino group with the carbonyl or by the addition of the amino group to the pyridine ring .


Physical And Chemical Properties Analysis

Ethyl 3,3-diaminoacrylate has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cyclocondensation Reactions

Ethyl 3,3-diaminoacrylate is involved in cyclocondensation reactions with various aromatic ketones and nitriles. For instance, its reaction with aromatic o-halo ketones and o-halo nitriles leads to the substitution of the aromatic halogen by the α-carbon atom of the enediamine. This process is significant in the formation of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Yan, Dar'in, Lobanov, & Potekhin, 2008).

Synthesis of Heterocycles

Ethyl 3,3-diaminoacrylate participates in the synthesis of complex heterocyclic structures. When reacted with 5-acetyl-4-chloropyrimidines, it yields ortho- and peri-condensed heterocycles. These compounds are formed through substitution and condensation reactions, highlighting the versatility of ethyl 3,3-diaminoacrylate in synthesizing diverse chemical structures (Bakulina, Igumnova, Dar'in, & Lobanov, 2013).

Formation of Condensed Azines and Dihydropyridines

In the presence of o-halo carbaldehydes, ethyl 3,3-diaminoacrylate can lead to the formation of condensed azines and dihydropyridines. The nature and reactivity of the halogen atoms influence the reaction course, showcasing the chemical's role in producing varied and potentially bioactive compounds (Eliseev, Dar'in, Selivanov, Lobanov, & Potekhin, 2008).

Reactions with Pyridine and Quinoline N-Oxides

Ethyl 3,3-diaminoacrylate also reacts with pyridine and quinoline N-oxides, leading to the formation of naphthyridines and other nucleophilic attack products. This reaction highlights its utility in synthesizing complex organic molecules, often used in pharmaceuticals and materials science (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).

Safety And Hazards

Ethyl 3,3-diaminoacrylate may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, and wearing protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 3,3-diaminoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h3H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXUVKAMHLAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500328
Record name Ethyl 3,3-diaminoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-diaminoacrylate

CAS RN

68572-18-9
Record name Ethyl 3,3-diaminoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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